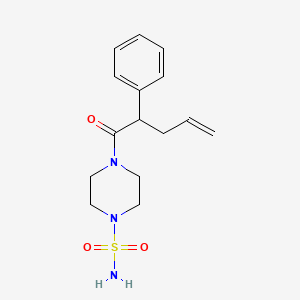![molecular formula C13H18BrNO3S B7078624 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B7078624.png)
2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the bromination of 5-methoxybenzenesulfonamide to introduce the bromine atom at the 2-position. This is followed by the alkylation of the sulfonamide nitrogen with (1-methylcyclobutyl)methyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 2-bromo-5-methoxybenzenesulfonic acid derivatives.
Reduction: 2-bromo-5-methoxybenzenesulfonamide derivatives with reduced sulfonamide groups.
Scientific Research Applications
2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and methoxy group can participate in hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzenesulfonamide
- 2-Bromo-5-methoxy-N,N-dimethylbenzenesulfonamide
- 2-Bromo-5-methoxy-N-methylbenzenesulfonamide
Uniqueness
2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide is unique due to the presence of the (1-methylcyclobutyl)methyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-13(6-3-7-13)9-15-19(16,17)12-8-10(18-2)4-5-11(12)14/h4-5,8,15H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCPLJMNDFUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)

![N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7078581.png)
![2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide](/img/structure/B7078588.png)


![2-bromo-6-fluoro-3-methyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7078603.png)
![N-[1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7078604.png)
![1-(2-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7078612.png)
![3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7078620.png)
![2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide](/img/structure/B7078625.png)

